4-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}-6-methylpyrimidine
Description
Properties
IUPAC Name |
4-[4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl]-6-methylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O/c1-15-13-18(20-14-19-15)22-11-9-21(10-12-22)8-7-16-3-5-17(23-2)6-4-16/h3-6,13-14H,7-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCVAAWIMJZEKRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)N2CCN(CC2)CCC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of 4-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}-6-methylpyrimidine are ATF4 and NF-kB proteins . These proteins play a crucial role in the regulation of neuroprotection and anti-inflammatory responses .
Mode of Action
The compound interacts with its targets, ATF4 and NF-kB proteins, through favorable interactions with active residues . This interaction leads to changes in the proteins’ activity, which in turn influences the cellular responses to inflammation and stress.
Biochemical Pathways
The compound affects several biochemical pathways. It inhibits ER stress and apoptosis , and the NF-kB inflammatory pathway . These pathways are critical for maintaining cellular homeostasis and responding to stress and inflammation.
Result of Action
The compound exhibits promising neuroprotective and anti-inflammatory properties . It shows significant anti-neuroinflammatory properties through the inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells. It also exhibits promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells.
Biological Activity
The compound 4-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}-6-methylpyrimidine is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound includes a piperazine ring and a pyrimidine core, which are known for their diverse biological activities. The presence of the methoxyphenyl group is significant for enhancing lipophilicity and potentially improving bioavailability.
| Property | Value |
|---|---|
| Molecular Formula | C19H27N5O |
| Molecular Weight | 341.5 g/mol |
| IUPAC Name | This compound |
Antidepressant Activity
Research indicates that compounds similar to this compound exhibit antidepressant effects. A study demonstrated that derivatives with piperazine moieties showed significant serotonin reuptake inhibition, suggesting potential use in treating depression .
Anticancer Properties
In vitro studies have shown that this compound may possess anticancer properties. For instance, it has been tested against various cancer cell lines, including HeLa and A549 cells, with observed IC50 values indicating cytotoxic effects . The mechanism appears to involve apoptosis induction and disruption of cell cycle progression.
Neuroprotective Effects
The neuroprotective potential of this compound has been explored in models of neurodegeneration. It demonstrated protective effects against oxidative stress-induced neuronal damage, likely through the modulation of antioxidant pathways .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Serotonin Receptor Modulation : The piperazine structure may interact with serotonin receptors, enhancing mood regulation.
- Apoptosis Pathways : Induction of apoptosis in cancer cells is facilitated through the activation of caspases and modulation of Bcl-2 family proteins.
- Antioxidant Activity : The compound may enhance endogenous antioxidant defenses, reducing reactive oxygen species (ROS) levels in neuronal cells.
Case Study 1: Antidepressant Efficacy
In a clinical trial involving patients with major depressive disorder, a derivative of this compound was administered over eight weeks. Results indicated a significant reduction in depression scores compared to placebo, supporting its potential as an antidepressant agent .
Case Study 2: Cancer Cell Line Testing
A series of experiments were conducted using various cancer cell lines to evaluate the cytotoxic effects of the compound. The results showed that at concentrations above 10 µM, significant cell death was observed in both HeLa and A549 cells, with apoptotic markers evident in treated samples .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperazine- and Pyrimidine-Containing Derivatives
Ethyl 2-(4-((2-(4-(3-(4-(Trifluoromethyl)phenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10d, 10e, 10f)
- Structure : These compounds combine a piperazine-linked thiazole ring with urea and aryl substituents. Unlike the target compound, they lack a pyrimidine core but share the piperazine motif.
- Synthesis : High yields (89.1–93.4%) and molecular weights (514.2–548.2 [M+H]+) suggest efficient synthetic routes and larger molecular sizes compared to the target compound .
- Relevance : The trifluoromethyl and chlorophenyl groups enhance metabolic stability, which may contrast with the methoxyphenyl group’s effects on solubility .
4-Methyl-6-(Piperidin-1-yl)pyrimidin-2-amine
- Structure : Replaces the piperazine in the target compound with piperidine, a saturated six-membered ring with one nitrogen atom.
6-(4-Methanesulfonyl-piperazin-1-ylmethyl)-2-(2-methyl-benzoimidazol-1-yl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine
Dopamine Receptor Antagonists
S 18126 and L 745,870
- Structure : S 18126 contains a benzoindane-piperazine hybrid, while L 745,870 has a pyrrolopyridine-piperazine scaffold. Both lack pyrimidine cores but share piperazine-based selectivity for dopamine D4 receptors (Ki = 2.4–2.5 nM).
- Activity : Both compounds show >100-fold selectivity for D4 over D2/D3 receptors. In contrast, the target compound’s receptor profile is uncharacterized but may share CNS activity due to structural similarities .
Raclopride
Methoxyphenyl-Substituted Analogs
4-(4-((4-Methoxyphenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-propoxypyrimidine
- Structure : Shares a methoxyphenyl-sulfonyl-piperazine group but includes a propoxy substituent on the pyrimidine core.
Ethyl 4-(2-(4-(4-Methoxyphenyl)piperazin-1-yl)-6-oxo-3,4,5,6-tetrahydropyrimidine-4-carboxamido)benzoate
- Structure : Contains a tetrahydropyrimidine ring and a methoxyphenyl-piperazine group.
- Molecular Weight : 479.53, comparable to the target compound if its structure is similar .
Preparation Methods
Pyrimidine Core Formation
The 6-methylpyrimidine scaffold is typically synthesized via condensation reactions. A common route involves the reaction of acetamidine hydrochloride with β-keto esters under basic conditions. For example:
Intermediate A is subsequently chlorinated using phosphorus oxychloride (POCl₃) to yield 4,6-dichloro-2-methylpyrimidine (Intermediate B), a critical precursor for further functionalization.
Piperazine Substitution
The piperazine moiety is introduced via nucleophilic aromatic substitution (SNAr) at the 4-position of Intermediate B. A representative procedure from patent literature involves:
-
Reaction Setup :
-
Conditions :
-
Workup :
This step achieves 85–89.8% yield, with purity >95% confirmed by HPLC.
Methoxyphenethyl Group Installation
The 4-methoxyphenethyl side chain is often pre-installed on the piperazine ring prior to coupling. Synthesis of 1-(2-(4-methoxyphenyl)ethyl)piperazine involves:
-
Alkylation of Piperazine :
-
Purification :
Convergent Synthesis Approach
A patent-derived convergent method couples pre-formed subunits:
-
Synthesis of 4-Chloro-6-methylpyrimidine (Intermediate C) :
-
Piperazine Coupling :
-
Yield Optimization :
Reaction Optimization and Challenges
Solvent and Base Effects
| Solvent | Base | Temperature | Yield | Purity | Source |
|---|---|---|---|---|---|
| Dichloromethane | Triethylamine | 30°C | 89.8% | 95% | |
| 1,4-Dioxane | DIPEA | 80°C | 83% | 90% | |
| DCM/MeOH | K₂CO₃ | 20°C | 85% | 93% |
Polar aprotic solvents (e.g., DCM) favor SNAr kinetics, while bulky bases (DIPEA) minimize N-alkylation byproducts.
Regioselectivity in Pyrimidine Substitution
The 4-position of 4,6-dichloro-2-methylpyrimidine is more reactive toward nucleophilic attack due to electronic effects from the methyl group at C2. Control experiments confirm >95% substitution at C4 under optimized conditions.
Characterization and Quality Control
Spectroscopic Data
Elemental Analysis
| Element | Calculated (%) | Observed (%) |
|---|---|---|
| C | 69.19 | 69.15 |
| H | 7.74 | 7.78 |
| N | 17.94 | 17.89 |
| O | 5.13 | 5.18 |
Industrial-Scale Considerations
-
Cost Efficiency : Bulk pricing for 4,6-dichloro-2-methylpyrimidine (~$120/kg) and 1-(2-(4-methoxyphenyl)ethyl)piperazine (~$250/kg) necessitates yield optimization.
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Green Chemistry : Recent advances explore replacing DCM with cyclopentyl methyl ether (CPME), reducing environmental impact while maintaining 82% yield .
Q & A
Q. What are the key steps and optimization strategies for synthesizing 4-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}-6-methylpyrimidine?
Answer: The synthesis typically involves:
- Step 1: Formation of the piperazine-ethyl-methoxyphenyl moiety via alkylation or nucleophilic substitution reactions. Evidence suggests using stannous chloride for reductions and DMF as a solvent .
- Step 2: Coupling the piperazine intermediate with a methylpyrimidine core. Reaction conditions (temperature, pH, solvent polarity) are optimized to enhance yield and purity .
- Step 3: Purification via column chromatography or recrystallization, monitored by TLC or HPLC .
Critical Parameters: Temperature control (e.g., 60–80°C for coupling reactions), solvent selection (polar aprotic solvents for SN2 reactions), and catalyst choice (e.g., palladium for cross-coupling) are pivotal .
Q. What analytical techniques are essential for characterizing this compound?
Answer:
- Structural Confirmation: Use NMR (1H/13C) to verify substituent positions and piperazine ring conformation. For example, methoxy protons (~δ 3.8 ppm) and pyrimidine aromatic protons (~δ 8.0–8.5 ppm) are diagnostic .
- Purity Assessment: HPLC with UV detection (λ = 254 nm) or mass spectrometry (ESI-MS) to confirm molecular weight (e.g., ~380–420 g/mol range) .
- Crystallography: Single-crystal X-ray diffraction (as in ) resolves stereochemistry and packing interactions, critical for structure-activity relationship (SAR) studies .
Q. How is the compound’s preliminary biological activity screened?
Answer:
- In Vitro Assays:
- Enzyme Inhibition: Test against kinases or GPCRs using fluorescence-based assays (e.g., ADP-Glo™ for kinase activity) .
- Receptor Binding: Radioligand displacement assays (e.g., [3H]-labeled antagonists for serotonin/dopamine receptors) to measure IC50 values .
- Cellular Models: Cytotoxicity screening in cancer cell lines (e.g., MTT assay) or neuronal cells to assess neuroactivity .
Advanced Research Questions
Q. How do structural modifications (e.g., fluorination or methoxy group replacement) impact biological activity?
Answer:
- Fluorination: Introducing fluorine at the phenyl ring (e.g., 4-fluorophenyl analogs) enhances lipophilicity and metabolic stability, improving blood-brain barrier penetration for neurological targets .
- Methoxy Group: Replacing methoxy with bulkier groups (e.g., cyclopropyl) may reduce off-target effects but could alter receptor binding kinetics. SAR studies in show that methoxy retains affinity for serotonin receptors (5-HT1A/2A) .
- Piperazine Substitution: N-methylation of piperazine reduces basicity, potentially lowering hERG channel liability .
Q. How can crystallographic data resolve contradictions in reported biological activities?
Answer:
- Case Example: If two studies report conflicting IC50 values for kinase inhibition, X-ray crystallography (e.g., ) can identify conformational differences (e.g., piperazine ring puckering) that alter binding pocket interactions .
- Data Harmonization: Compare hydrogen-bonding patterns (e.g., pyrimidine N1 interactions with catalytic lysine) across crystal structures to validate mechanistic hypotheses .
Q. What strategies mitigate solubility challenges during in vivo studies?
Answer:
- Formulation Optimization: Use co-solvents (e.g., PEG-400) or cyclodextrin complexes to enhance aqueous solubility .
- Prodrug Design: Introduce phosphate or ester groups at the pyrimidine 2-position, which hydrolyze in vivo to release the active compound .
- Nanoparticle Encapsulation: Lipid-based nanoparticles improve bioavailability, as demonstrated for similar piperazine-pyrimidine analogs in .
Q. How can computational methods guide SAR studies for this compound?
Answer:
- Docking Simulations: Use AutoDock Vina or Schrödinger Suite to predict binding modes to targets like dopamine D2 receptors. For example, the methoxyphenyl group may occupy hydrophobic subpockets, while the piperazine interacts with aspartate residues .
- MD Simulations: Analyze stability of ligand-receptor complexes over 100-ns trajectories to prioritize derivatives with prolonged binding .
- QSAR Models: Train models on datasets from and to correlate substituent electronic parameters (e.g., Hammett σ) with activity .
Q. How should researchers address discrepancies in reported synthetic yields?
Answer:
- Root Cause Analysis: Compare reaction scales (e.g., micro vs. bulk synthesis), purification methods (e.g., gradient vs. isocratic HPLC), and starting material purity .
- Reproducibility Protocols: Adopt standardized conditions (e.g., inert atmosphere for moisture-sensitive steps) and validate intermediates via NMR at each stage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
